molecular formula C20H21N3OS2 B2990852 N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 315694-60-1

N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2990852
CAS RN: 315694-60-1
M. Wt: 383.53
InChI Key: SYCFRTAPABSTRG-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures

Studies have shown that compounds structurally related to N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide demonstrate specific crystal structures and conformational behaviors. For instance, crystal structures of certain acetamides reveal a folded conformation around the methylene C atom of the thioacetamide bridge, indicating the potential for diverse molecular interactions and structural stability in related compounds (Subasri et al., 2016).

Chemical Synthesis and Reactions

Research has focused on the synthesis and reactivity of compounds containing elements of N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. Investigations into reactions involving amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under specific conditions, such as microwave irradiation, have been conducted. These studies are essential for understanding the synthesis pathways and potential applications of these compounds (Davoodnia et al., 2009).

Antitumor Activity

Research has also explored the antitumor activity of derivatives related to N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. For example, the study of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown that these compounds display potent anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopy and Quantum Computational Approach

In another study, the vibrational spectroscopic signatures of a related molecule were analyzed, employing Raman and Fourier transform infrared spectroscopy combined with ab initio calculations. This research provides insights into the molecular structure and electronic properties, which are crucial for understanding the behavior and potential applications of these compounds (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-11-6-4-7-12(2)18(11)23-16(24)10-25-19-17-14-8-5-9-15(14)26-20(17)22-13(3)21-19/h4,6-7H,5,8-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCFRTAPABSTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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